REACTION_CXSMILES
|
[OH-].[Na+].[OH:3][C:4]1[C:9]([OH:10])=[CH:8][CH:7]=[CH:6][N:5]=1.[CH3:11]OS(OC)(=O)=O.[N+:18]([O-:21])(O)=[O:19]>S(=O)(=O)(O)O>[CH3:11][O:10][C:9]1[C:4](=[O:3])[NH:5][CH:6]=[C:7]([N+:18]([O-:21])=[O:19])[CH:8]=1 |f:0.1|
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Name
|
|
Quantity
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8.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
OC1=NC=CC=C1O
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
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COS(=O)(=O)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
|
55 (± 5) mL
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Type
|
solvent
|
Smiles
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S(O)(O)(=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
5 °C
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred for 20 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISTILLATION
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Details
|
to distilled water (75 ml)
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Type
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TEMPERATURE
|
Details
|
while slowly warming to room temperature
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Type
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CUSTOM
|
Details
|
The water was removed in vacuo (approximately 65° C.)
|
Type
|
CUSTOM
|
Details
|
to obtain a syrup which
|
Type
|
ADDITION
|
Details
|
was added at a rate
|
Type
|
TEMPERATURE
|
Details
|
to maintain the reaction mixture between 10° to 15° C
|
Type
|
ADDITION
|
Details
|
After the addition
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Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 minutes at 5° C.
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
poured onto ice (approximately 400 ml)
|
Type
|
FILTRATION
|
Details
|
The resulting red precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from water
|
Type
|
CUSTOM
|
Details
|
yield
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
COC=1C(NC=C(C1)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |